2-methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide
Description
Properties
IUPAC Name |
2-methoxy-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-17-7-9-18(10-8-17)15(20)12-5-3-4-6-13(12)16-14(19)11-21-2/h3-6H,7-11H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRUCLYQWXLQHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-methoxyacetyl chloride with 2-aminobenzamide to form an intermediate.
Piperazine Introduction: The intermediate is then reacted with 4-methylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to introduce the piperazine moiety.
Final Product Formation: The final step involves the purification of the product through recrystallization or chromatography to obtain pure 2-methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The methoxy and acetamide groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
*Inferred values based on structural analogs.
Pharmacological and Physicochemical Comparisons
Analgesic Activity
- Compound 35 () demonstrated significant analgesic and anti-hypernociceptive activity, outperforming standard drugs like paracetamol in inflammatory pain models. Its piperazinyl sulfonyl group likely enhances receptor binding affinity .
- The target compound ’s 4-methylpiperazinyl carbonyl group may modulate similar pathways, but its methoxy substituent could alter pharmacokinetics (e.g., metabolic stability or blood-brain barrier penetration).
Physicochemical Properties
- Melting Points : Analogs in (e.g., 5f: 248–250°C; 5g: 255–257°C) suggest halogen substitutions (Br, Cl) increase crystallinity and melting points compared to the target compound, which lacks halogens .
Biological Activity
2-Methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H23N3O3
- Molecular Weight : 353.422 g/mol
- IUPAC Name : 2-Methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide
The structure features a methoxy group and a piperazine moiety, which are known to enhance biological activity in various compounds.
Anticancer Activity
Recent studies have indicated that derivatives of acetamides, including 2-methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide, exhibit promising anticancer properties. For instance, compounds with similar structural frameworks have shown efficacy against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide | HCT-15 (colon carcinoma) | < 10 | Induction of apoptosis through mitochondrial pathways |
| Other Acetamides | A431 (epidermoid carcinoma) | < 5 | Inhibition of cell proliferation |
The anticancer mechanism is primarily attributed to the induction of apoptosis and inhibition of cell cycle progression.
Osteoclastogenesis Inhibition
Another notable biological activity is the inhibition of osteoclastogenesis. In vitro studies demonstrated that similar compounds can effectively suppress osteoclast formation, which is critical in treating osteoporosis and other bone-related diseases.
Case Study : A study on N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide revealed that it inhibited osteoclast differentiation by altering mRNA expression levels of osteoclast-specific markers and preventing bone resorption activity in vitro .
The biological activity of 2-methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide can be attributed to several mechanisms:
- Receptor Interaction : The piperazine moiety facilitates interaction with various receptors, enhancing the compound's pharmacological profile.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and bone resorption.
- Apoptotic Pathways : Induction of apoptotic pathways has been observed, leading to programmed cell death in cancer cells.
Research Findings
Research has consistently shown that modifications in the acetamide structure can lead to enhanced biological activities. For example, the presence of methoxy groups has been linked to increased lipophilicity and improved cellular uptake.
Q & A
Basic Research Questions
Q. How can the structural identity and purity of 2-methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide be confirmed during synthesis?
- Methodological Answer : Structural confirmation requires a combination of Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D experiments), Mass Spectrometry (MS) (high-resolution ESI-MS for molecular ion verification), and Infrared (IR) spectroscopy (to identify functional groups like amide C=O stretches). Purity is assessed via HPLC with UV detection or thin-layer chromatography (TLC) . For example, NMR can resolve the piperazinyl carbonyl and methoxy groups, while MS confirms the molecular weight .
Q. What are the recommended synthetic routes for preparing this compound?
- Methodological Answer : The synthesis typically involves amide coupling between 2-methoxyacetamide derivatives and a piperazinyl-carbonyl-substituted benzoyl chloride. Key steps include:
Activation of the carboxylic acid group using reagents like EDC/HOBt or DCC .
Nucleophilic substitution or coupling under anhydrous conditions (e.g., dichloromethane or DMF as solvents).
Optimization of reaction temperature (e.g., 0–25°C) and pH to minimize side reactions.
Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition assays (e.g., fluorescence-based kinase assays) to evaluate pharmacological potential. For antimicrobial activity, follow CLSI guidelines with bacterial/fungal strains. Dose-response curves (IC₅₀/EC₅₀ calculations) should be generated using concentrations spanning 0.1–100 µM .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay models?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Control variables such as cell line specificity , serum protein binding, and solvent effects (e.g., DMSO concentration). Statistical analysis (e.g., ANOVA with post-hoc tests) identifies outliers. For example, discrepancies in IC₅₀ values may arise from differential membrane permeability in cell lines .
Q. What computational strategies are effective for predicting target interactions of this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) against targets like GPCRs or kinases, leveraging the piperazinyl group’s affinity for amine receptors. Follow with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess binding stability (>100 ns trajectories). Validate predictions using site-directed mutagenesis of key residues (e.g., piperazine-binding pockets) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?
- Methodological Answer : Systematically modify substituents:
- Methoxy group : Replace with ethoxy or halogens to alter lipophilicity (logP measurements via HPLC).
- Piperazinyl moiety : Test substitutions (e.g., 4-fluorophenyl) to enhance target selectivity.
- Acetamide linker : Explore bioisosteres (e.g., sulfonamide) for metabolic stability.
Assess changes via pharmacokinetic profiling (microsomal stability, CYP inhibition) and in vivo efficacy models .
Q. What strategies mitigate off-target effects in preclinical studies?
- Methodological Answer : Use proteome-wide profiling (e.g., thermal shift assays) to identify off-target binding. Employ CRISPR-Cas9 knockouts of suspected off-target genes. For in vivo studies, monitor biomarkers (e.g., serum enzymes for hepatotoxicity) and compare to structurally distinct analogs. Dose escalation studies with histopathological analysis further clarify safety .
Data Analysis and Experimental Design
Q. How should researchers address low yield in the final coupling step of synthesis?
- Methodological Answer : Optimize stoichiometry (1.2–1.5 equivalents of activated carbonyl reagent) and use coupling agents like HATU for efficiency. Solvent screening (e.g., THF vs. acetonitrile ) and microwave-assisted synthesis (80°C, 30 min) may improve yields. Monitor reaction progress via LC-MS to identify intermediates .
Q. What analytical techniques validate compound stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (pH 2–9 buffers, 37°C) with analysis via UHPLC-MS/MS at 0, 24, and 48 hours. Quantify degradation products and calculate half-life. For light sensitivity, use amber vials and monitor under ICH Q1B guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
